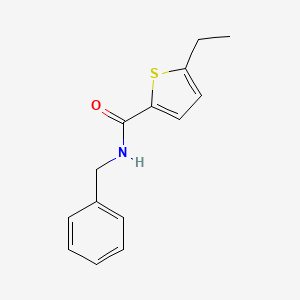
N-(4-fluorophenyl)piperidin-3-amine
Overview
Description
N-(4-fluorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H15FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)piperidin-3-amine typically involves the reaction of 4-fluoroaniline with piperidine under specific conditions. One common method is the reductive amination of 4-fluoroaniline with piperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of catalytic hydrogenation and other advanced synthetic methods may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
N-(4-fluorophenyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)piperidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)piperidin-4-amine
- N-(4-chlorophenyl)piperidin-3-amine
- N-(4-bromophenyl)piperidin-3-amine
Uniqueness
N-(4-fluorophenyl)piperidin-3-amine is unique due to the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13-14H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJMUMJDROVEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-PROPIONYL-N'-(5-{[(PROPIONYLAMINO)CARBOTHIOYL]AMINO}-1-NAPHTHYL)THIOUREA](/img/structure/B4865420.png)
![N-cyclopropyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4865459.png)

![N-cyclopentyl-4-methyl-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B4865466.png)
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4865484.png)
![2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4865487.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4865491.png)
![N-butyl-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4865500.png)
![3-[3-(4-morpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4865505.png)
![2-[(4-ethyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4865512.png)
![[1-(1-naphthylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4865513.png)
![N-(4-bromo-2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4865515.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4865517.png)

